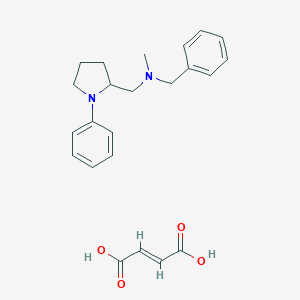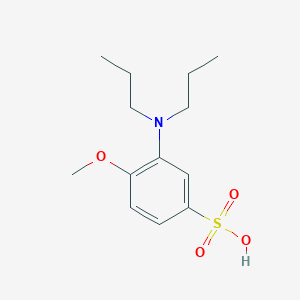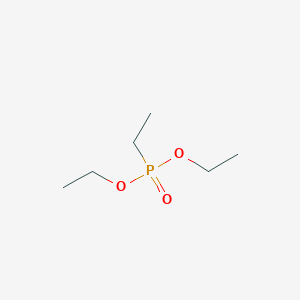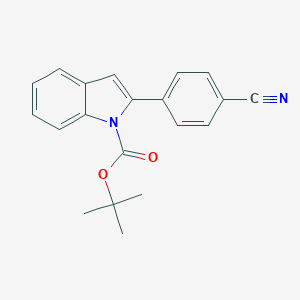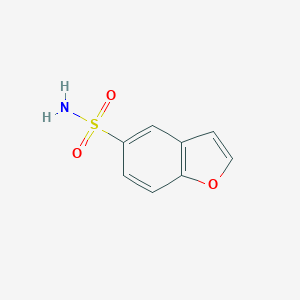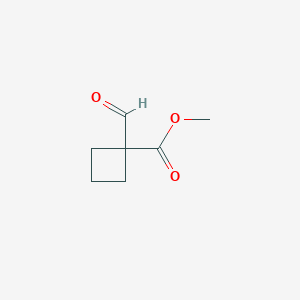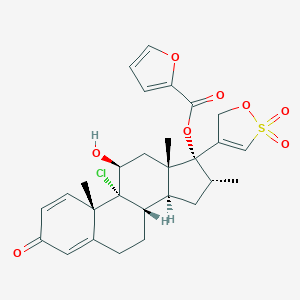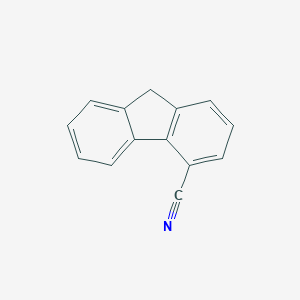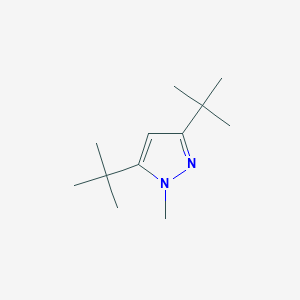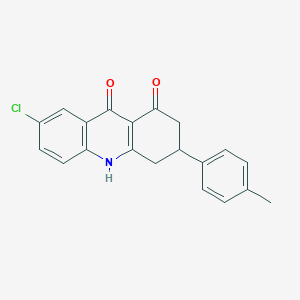
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione, also known as CMA, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of acridinedione derivatives and has been found to exhibit interesting biological properties.
作用机制
The mechanism of action of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. This leads to the disruption of cellular processes and ultimately, cell death. 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has also been found to induce the production of reactive oxygen species, which can contribute to its cytotoxic effects.
生化和生理效应
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been shown to exhibit cytotoxic effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to be toxic to normal cells at high concentrations, which limits its use in certain applications.
实验室实验的优点和局限性
One advantage of using 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. It is also relatively easy to synthesize and has been shown to exhibit good stability under a range of conditions. However, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to be toxic to normal cells at high concentrations, which limits its use in certain applications.
未来方向
There are several future directions for the research and development of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione. One potential area of investigation is the development of new derivatives with improved selectivity and lower toxicity. Another area of interest is the optimization of the synthesis method to improve yields and reduce costs. 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione could also be investigated for its potential use in combination with other drugs for cancer therapy. Finally, further research is needed to fully understand the mechanism of action of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione and its potential applications in scientific research.
合成方法
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde with 2-chloroacetyl chloride, followed by cyclization with ammonium acetate. The resulting product is then subjected to further reactions to yield the final compound. The synthesis method has been optimized to produce high yields and purity of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione.
科学研究应用
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been investigated for its potential use as a fluorescent probe for the detection of DNA and RNA. It has also been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. In addition, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to exhibit antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
属性
CAS 编号 |
144155-05-5 |
|---|---|
产品名称 |
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
分子式 |
C20H16ClNO2 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
7-chloro-3-(4-methylphenyl)-2,3,4,10-tetrahydroacridine-1,9-dione |
InChI |
InChI=1S/C20H16ClNO2/c1-11-2-4-12(5-3-11)13-8-17-19(18(23)9-13)20(24)15-10-14(21)6-7-16(15)22-17/h2-7,10,13H,8-9H2,1H3,(H,22,24) |
InChI 键 |
QXFLSUBIMJDWAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
同义词 |
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



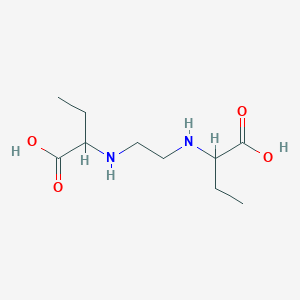
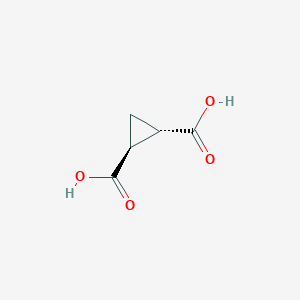
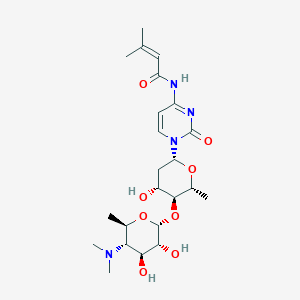
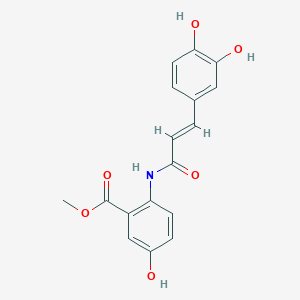
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
